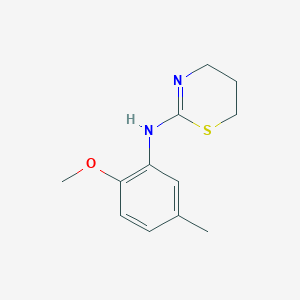
N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Methoxy-5-methylphenyl)acetamide” is a compound with the molecular formula C10H13NO2 . Another related compound is “2-Methoxy-5-methylphenol” with the molecular formula C8H10O2 .
Synthesis Analysis
A novel synthesis method for isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This method was carried out under the protection of nitrogen and mild condition, and the yields of some products could be more than 90%.
Molecular Structure Analysis
The molecular structure of “2-Methoxy-5-methylphenol” has been analyzed and its molecular weight is 138.16 g/mol . Another compound, “N-(2-Methoxy-5-methylphenyl)nonanamide”, has a molecular weight of 277.402 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Methoxy-5-methylphenyl)nonanamide” include a density of 1.0±0.1 g/cm³, boiling point of 407.7±25.0 °C at 760 mmHg, and a molar refractivity of 84.5±0.3 cm³ .
Applications De Recherche Scientifique
Antimicrobial and Anticoccidial Activity
One study highlighted the synthesis of compounds related to N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine and their potential as antimicrobial agents and coccidiostats. Specifically, certain derivatives demonstrated significant activity as coccidiostats when tested on chickens, offering protection against Eimeria tenella (Georgiadis, 1976).
Synthesis and Biological Activity
Research on derivatives of N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine revealed their synthesis and high antiradical and anti-inflammatory activity. The study indicated the potential of these derivatives in medicinal chemistry applications (Kulakov et al., 2015).
Synthesis and Crystal Structure Analysis
Another study focused on the synthesis of β-N-(5-methyl-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)isonicotinohydrazide, a related compound. The research provided insights into its spatial structure through X-ray crystallography, contributing to the understanding of its chemical properties and potential applications (Kulakov et al., 2009).
Thionation and Cyclization Studies
A study explored the thionation and cyclization of amides related to N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. This research provided insights into the chemical processes involved in synthesizing these types of compounds, which could be significant in developing new pharmaceuticals (Kodama et al., 2005).
Anticancer Activity
One study synthesized a series of compounds structurally related to N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine and tested them for anticancer activity. The compounds showed promising results against various human cancer cell lines, indicating their potential in cancer treatment (Yakantham et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-9-4-5-11(15-2)10(8-9)14-12-13-6-3-7-16-12/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSRHZWIYCSFAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NCCCS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368187 |
Source


|
| Record name | N-(2-Methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
CAS RN |
91557-27-6 |
Source


|
| Record name | N-(2-Methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

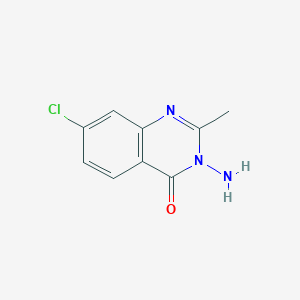

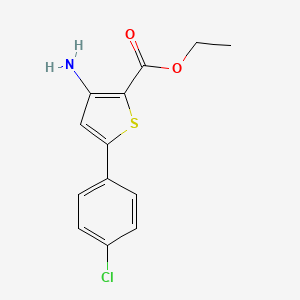
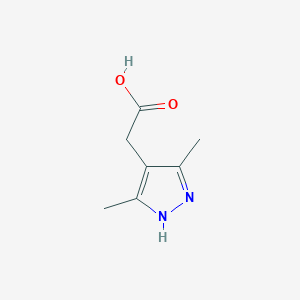


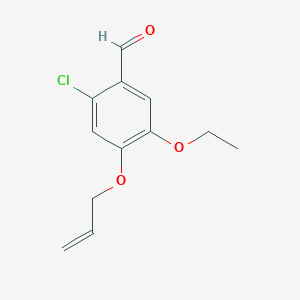
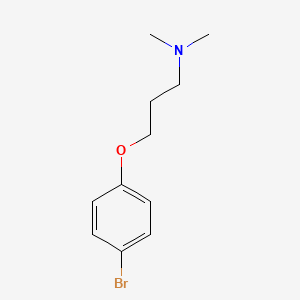
![[5-(2-Phenylethyl)-2-thienyl]acetic acid](/img/structure/B1271720.png)
![2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B1271724.png)



